molecular formula C23H22ClF2N3OS B2773407 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride CAS No. 1217082-56-8

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride

Cat. No. B2773407
CAS RN: 1217082-56-8
M. Wt: 461.96
InChI Key: SJDFBLBRZLOPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClF2N3OS and its molecular weight is 461.96. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

Compounds similar to the query have been used in the development of diagnostic tools for Alzheimer's disease. For instance, derivatives of naphthyl and benzothiazole have been utilized as probes in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This research highlights the potential of such compounds in facilitating diagnostic assessments and monitoring the progression of Alzheimer's disease Shoghi-Jadid et al., 2002.

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic solutions. These studies have shown that such compounds can provide extra stability and higher inhibition efficiencies, indicating their potential application in protecting materials from corrosion. This underscores the versatility of benzothiazole derivatives in industrial applications, particularly in metal preservation and maintenance Hu et al., 2016.

Cancer Research

Similar compounds have been explored for their cytotoxic activities and potential as anticancer agents. For example, research into naphthyridine derivatives has uncovered potent antitumor activity, with specific attention to their mechanism of action and the influence of various substituents on their cytotoxic and topoisomerase I-targeting activities. These findings contribute to the ongoing search for more effective cancer therapies Ruchelman et al., 2003.

Environmental Sensing and Analysis

Compounds with similar chemical structures have been utilized in the development of fluorescent probes for environmental sensing. Such research aims at detecting toxic substances and biologically active compounds with high sensitivity and selectivity, demonstrating the application of these compounds in environmental and biological sciences Wang et al., 2012.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3OS.ClH/c1-27(2)11-6-12-28(23-26-21-19(25)13-16(24)14-20(21)30-23)22(29)18-10-5-8-15-7-3-4-9-17(15)18;/h3-5,7-10,13-14H,6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDFBLBRZLOPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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